molecular formula C9H19NO B7797576 N-heptylacetamide CAS No. 14202-55-2

N-heptylacetamide

Cat. No. B7797576
Key on ui cas rn: 14202-55-2
M. Wt: 157.25 g/mol
InChI Key: OHADWZGOXBOKDQ-UHFFFAOYSA-N
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Patent
US05412137

Procedure details

To a solution of 5.0 gms of 1-aminoheptane in 150 ml of CH2Cl2, is added 10.9 ml of Et3N followed by 2.79 ml of acetyl chloride. The reaction mixture is stirred at room temperature for 18 hours and then concentrated under vacuum. The residue obtained is partitioned between ethyl acetate and an aqueous 2N HCl solution; and after separating, the organic layer is washed with aqueous saturated NaHCO3, then brine, and dried over Na2SO4. After filtration and concentration, N-heptylacetamide is obtained as a clear liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.79 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].CCN(CC)CC.[C:16](Cl)(=[O:18])[CH3:17]>C(Cl)Cl>[CH2:2]([NH:1][C:16](=[O:18])[CH3:17])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCCCCCCC
Name
Quantity
10.9 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.79 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is partitioned between ethyl acetate
CUSTOM
Type
CUSTOM
Details
and after separating
WASH
Type
WASH
Details
the organic layer is washed with aqueous saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(CCCCCC)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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